3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}benzamide
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Overview
Description
3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide is a complex organic compound that features a bromine atom, a diethylamino group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide typically involves multi-step reactions One common approach is to start with the bromination of a suitable benzamide precursorThe benzotriazole ring is then formed via a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide involves its interaction with specific molecular targets. The diethylamino group and benzotriazole moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-dimethylaniline: A simpler analog with a bromine atom and a dimethylamino group.
4-bromo-N,N-dimethylaniline: Another analog with a bromine atom and a dimethylamino group at different positions.
Uniqueness
3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide is unique due to the presence of the benzotriazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its simpler analogs .
Properties
Molecular Formula |
C24H24BrN5O |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-bromo-N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C24H24BrN5O/c1-4-29(5-2)19-9-11-20(12-10-19)30-27-22-13-16(3)21(15-23(22)28-30)26-24(31)17-7-6-8-18(25)14-17/h6-15H,4-5H2,1-3H3,(H,26,31) |
InChI Key |
DRSWKDYOFGULAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
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